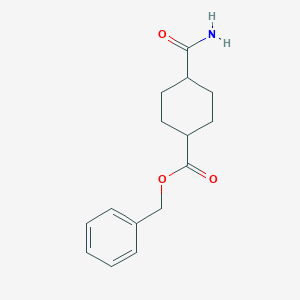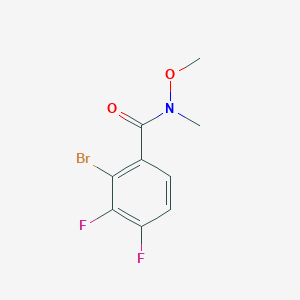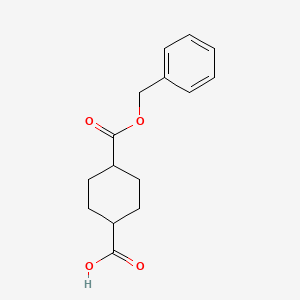
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: is an organic compound that features a cyclohexane ring with two carboxylic acid groups at the 1 and 4 positions, one of which is esterified with a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester typically involves the esterification of trans-1,4-Cyclohexanedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-1,4-Cyclohexanedicarboxylic acid.
Reduction: Formation of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl alcohol.
Substitution: Formation of various substituted cyclohexanedicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of polymers and copolymers.
- Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and structural versatility.
Medicine:
- Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester largely depends on its application. In drug delivery, the ester bond can be hydrolyzed by esterases in the body, releasing the active drug. In polymer synthesis, the compound can undergo polymerization reactions to form long-chain polymers with desirable mechanical properties.
Vergleich Mit ähnlichen Verbindungen
cis-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the spatial arrangement of the carboxylic acid groups.
trans-1,4-Cyclohexanedicarboxylic acid: Lacks the benzyl ester group, leading to different reactivity and applications.
trans-1,2-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the position of the carboxylic acid groups on the cyclohexane ring.
Uniqueness:
- The trans configuration of the carboxylic acid groups in trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester provides distinct steric and electronic properties, making it suitable for specific applications in polymer and materials science.
Eigenschaften
IUPAC Name |
4-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOAWUCLBBYAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194105.png)
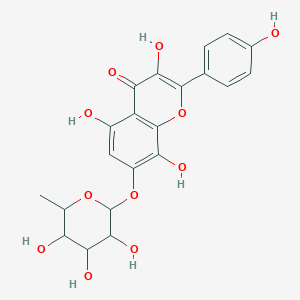
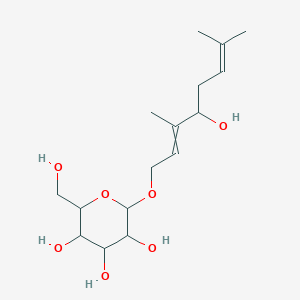
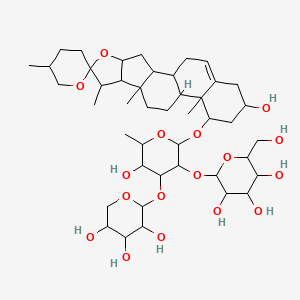
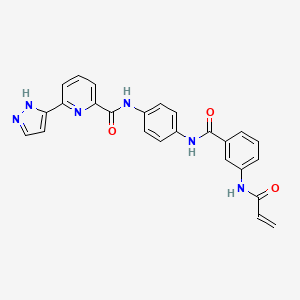
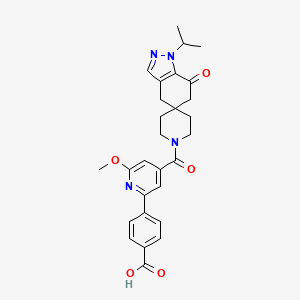
![4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8194147.png)

![2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B8194167.png)
![4-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194177.png)
![4-Amino-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194179.png)
![[1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)-](/img/structure/B8194183.png)
